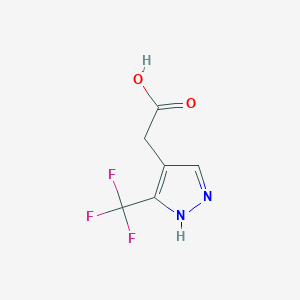
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
説明
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C6H5F3N2O2 and its molecular weight is 194.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.97 g/mol. The presence of the trifluoromethyl group significantly alters the compound's reactivity and interaction profile with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆F₃N₂O₂ |
| Molecular Weight | 221.97 g/mol |
| IUPAC Name | This compound |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of 1H-pyrazole, including those with trifluoromethyl substitutions, showed significant inhibitory effects against various bacterial strains. The mechanism is believed to involve interference with bacterial enzyme activity, which is crucial for their survival and replication .
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are pivotal in the inflammatory pathway, and inhibitors can provide relief from conditions such as arthritis and other inflammatory diseases. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like diclofenac .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. In vitro assays indicated that certain analogs exhibited potent inhibition of DHODH, suggesting potential applications in treating diseases like malaria and cancer where rapid cell proliferation is a factor .
Case Study 1: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a controlled study, the anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling at doses of 10 mg/kg, with effects lasting up to 24 hours post-administration. This suggests a sustained anti-inflammatory action that could be beneficial in chronic inflammatory conditions .
特性
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)5-3(1-4(12)13)2-10-11-5/h2H,1H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLHGPNIBHGGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















